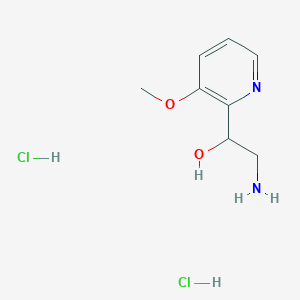
2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” is a chemical compound with the CAS Number: 2287237-36-7 . It has a molecular weight of 241.12 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m0../s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学的研究の応用
Selective Initiation from Unprotected Aminoalcohols for Polymer Synthesis
Commercial aminoalcohols, including 2-(methyl amino)ethanol and diethanolamine, have been explored as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine. This process, catalyzed by N-heterocyclic carbene, allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing the potential of aminoalcohols in polymer science. The method stands out for its excellent control over molar masses, narrow dispersities, and high chain-end fidelity, indicating the robustness of aminoalcohol initiators in polymerization reactions (Bakkali-Hassani et al., 2018).
Spectroscopic Studies and Schiff Base Synthesis
2-Amino-1-(3-methoxypyridin-2-yl)ethanol has been involved in the synthesis of Schiff bases, which are critical in various chemical applications including catalysis and material science. Specifically, the interaction of 2-aminobenzothiazole and 2-amino-3-hydroxypyridine with various aldehydes has led to the formation of Schiff bases, whose properties have been thoroughly investigated through NMR, IR, and UV/VIS spectroscopy. These studies highlight the versatility of aminoalcohols in forming complex molecules with significant structural and electronic properties, offering insights into their role in creating functionally diverse chemical entities (Issa et al., 2008).
Charge Transfer Complexation in Solvent Analysis
Research on the interaction between 5-amino-2-methoxypyridine and chloranilic acid in polar solvents has provided a deep understanding of charge transfer complex formation. This interaction is crucial for developing analytical methods in chemistry, demonstrating the application of aminoalcohols in studying solvent effects on molecular interactions. The high stability of the resulting complexes underscores the importance of aminoalcohols in facilitating charge transfer interactions, which are fundamental in various chemical sensing and separation technologies (Alghanmi & Habeeb, 2015).
Synthesis and Molecular Modelling in Catalysis
The synthesis and characterization of Schiff base copper(II) complexes derived from reactions involving aminoalcohols highlight their potential in catalysis, particularly in alcohol oxidation. These complexes demonstrate the aminoalcohols' ability to act as ligands, forming structures that are efficient in catalyzing the oxidation of alcohols to aldehydes. This application is significant for the development of green and sustainable catalytic processes, showing the role of aminoalcohols in enhancing catalytic efficiency and selectivity (Hazra et al., 2015).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
特性
IUPAC Name |
2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWNXJQEBNVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)



![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)

